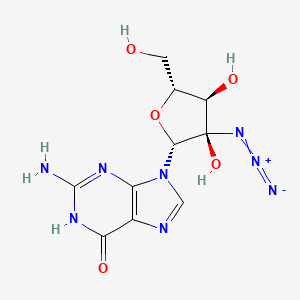

2'-Azido guanosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O5/c11-9-14-6-4(7(21)15-9)13-2-18(6)8-10(22,16-17-12)5(20)3(1-19)23-8/h2-3,5,8,19-20,22H,1H2,(H3,11,14,15,21)/t3-,5-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYOGLPRZZLHQG-AEHJODJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Structural and Functional Intricacies of 2'-Azido Guanosine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 2'-Azido guanosine, a modified nucleoside of interest to researchers in chemical biology, drug development, and molecular diagnostics. This document outlines its core structural features, summarizes key quantitative data, and provides insight into its synthesis and biological applications.

Chemical Structure and Properties

This compound, also known as 2'-Azido-2'-deoxyguanosine, is a synthetic analog of the natural nucleoside guanosine. Its structure is characterized by the presence of an azido (-N₃) group at the 2' position of the ribose sugar, replacing the hydroxyl group found in native guanosine. This modification imparts unique chemical properties and biological activities.

The core structure consists of a guanine base linked to a 2'-azido-2'-deoxyribose sugar moiety.

Molecular Formula: C₁₀H₁₂N₈O₄

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

The introduction of the azido group at the 2' position influences the molecule's physicochemical properties. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₈O₄ | N/A |

| IUPAC Name | 2-amino-9-((2R,3R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)-1H-purin-6(9H)-one | N/A |

| SMILES | C1=NC2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@HN=[N+]=[N-])N=C(NC2=O)N | N/A |

Experimental Protocols

The synthesis of this compound and its phosphoramidite derivative for incorporation into oligonucleotides is a multi-step process. A general methodology involves the conversion of a 2'-amino precursor to a 2'-azido group via a diazotransfer reaction.

Synthesis of 2'-Azido Modified RNA from 2'-Amino Precursors

A robust method for synthesizing RNA with internal 2'-azido modifications utilizes a diazotransfer reaction on readily accessible 2'-amino RNA precursors.

Workflow for Synthesis of 2'-Azido RNA:

Caption: Synthetic workflow for 2'-azido RNA.

This approach has been shown to be effective for various lengths and secondary structures of RNA and is compatible with other sensitive modifications.

Biological Significance and Applications

This compound has emerged as a valuable tool in chemical biology and drug discovery. Its primary applications stem from the unique properties of the azido group.

-

Antiviral Research: As a nucleoside analog, this compound has been investigated for its potential antiviral activities. The modification can interfere with viral replication processes.

-

Biological Probes: The azido group serves as a bioorthogonal handle. It can be specifically and efficiently labeled with fluorescent dyes or other reporter molecules via "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition). This allows for the tracking and imaging of RNA within cells.

-

siRNA Applications: Incorporating this compound into small interfering RNAs (siRNAs) has been shown to be well-tolerated and can be used to study gene silencing mechanisms. The ability to attach probes to specific sites within an siRNA molecule provides a powerful tool for investigating its biological fate and interactions.

At present, there is limited direct evidence linking this compound to specific endogenous signaling pathways. Its primary role in research is as an exogenous probe and a modified building block for synthetic nucleic acids.

Conclusion

This compound is a versatile synthetic nucleoside with significant applications in the study of nucleic acids. Its unique chemical handle, the azido group, enables a wide range of labeling and detection strategies, making it an invaluable tool for researchers in various disciplines. Further investigations into its biological effects and potential therapeutic applications are ongoing.

An In-depth Technical Guide to the Physicochemical Properties of 2'-Azido Guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Azido guanosine (2'-AG) is a chemically modified nucleoside analog of guanosine, a fundamental component of RNA.[1] It is distinguished by the substitution of the hydroxyl group (-OH) at the 2' position of the ribose sugar with an azido group (-N₃).[1][2] This modification imparts unique chemical properties, making this compound a versatile and powerful tool in chemical biology, antiviral research, and drug development.[3][4] The azido group serves as a bioorthogonal handle, enabling specific chemical reactions within complex biological systems without interfering with native processes.[4] This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of this compound.

Physicochemical Properties

The core physicochemical characteristics of this compound are summarized below. This data is essential for its application in experimental design, including reaction setup, solvent selection, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | [5] |

| Synonyms | This compound, 2'-Azido-2'-deoxyguanosine, 2'-C-Azidoguanosine, 2'-Azido-D-guanosine | [5] |

| CAS Number | 60921-30-4 | [5] |

| Molecular Formula | C₁₀H₁₂N₈O₅ | [5] |

| Molecular Weight | 324.25 g/mol | [5] |

| Exact Mass | 324.09306551 Da | [5] |

| Melting Point | Data not available. For reference, the melting point of the parent compound, Guanosine, is 250 °C (decomposes). | [6] |

| Solubility | Soluble in water and dimethylformamide (DMF).[2] Sparingly soluble in aqueous buffers.[7] | [2][7] |

| Stability | Generally stable under physiological conditions. Sensitive to light and moisture.[2] Store at -20°C for long-term stability (≥4 years for the parent compound, Guanosine). | [2][7] |

| XLogP3 | -0.5 | [5] |

| Hydrogen Bond Donors | 5 | [5] |

| Hydrogen Bond Acceptors | 10 | [5] |

| Polar Surface Area | 170 Ų | [5] |

| Purity (Typical) | ≥97% by HPLC |

Experimental Protocols & Methodologies

The unique properties of this compound are leveraged through various experimental procedures. Detailed below are methodologies for its synthesis, incorporation into RNA, and subsequent functional application.

Synthesis of this compound Modified Oligonucleotides

The site-specific incorporation of this compound into RNA oligonucleotides is most commonly achieved via solid-phase synthesis.[1][4] While the azido group presents challenges for standard phosphoramidite chemistry, successful incorporation is achieved using phosphotriester or optimized phosphoramidite approaches.[1]

Protocol: Solid-Phase RNA Synthesis (General Cycle)

The synthesis is performed on an automated DNA/RNA synthesizer using a solid support, such as controlled-pore glass (CPG).[8][9] The process follows a four-step cycle for each nucleotide addition:

-

Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using an acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.[9]

-

Coupling: The this compound phosphoramidite building block is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[10] A large excess of the phosphoramidite is used to drive the reaction to completion.[9]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) using a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of failure sequences in subsequent cycles.[10]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[10]

This cycle is repeated until the desired full-length oligonucleotide is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a base (e.g., aqueous ammonia).[8] The crude product is then purified, typically by HPLC.[11]

Bioorthogonal Labeling via Click Chemistry

The azido group of 2'-AG is a key functional handle for bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][4] This reaction allows for the efficient and specific attachment of reporter molecules, such as fluorescent dyes or affinity tags, to the modified RNA.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on RNA

This protocol is adapted from a method for fluorescently labeling 2'-azido modified RNA.[12]

-

Preparation: In a sterile, RNase-free microfuge tube, lyophilize 60 nmol of the 2'-azido modified RNA.

-

Reagent Mix: Prepare a reaction mixture by adding the following components to achieve the specified final concentrations in a total volume of 60 µL:

-

2'-azido RNA: 1 mM

-

Alkyne-modified fluorescent dye (e.g., F545-alkyne): 2 mM

-

Copper(II) Sulfate (CuSO₄): 5 mM

-

Sodium Ascorbate: 10 mM (freshly prepared)

-

Solvent: H₂O/Acetonitrile (4:1 ratio)

-

-

Reaction:

-

Degas the reaction mixture.

-

Incubate for 3-4 hours at 50°C under an inert argon atmosphere.

-

-

Purification and Analysis: The resulting labeled RNA can be purified and analyzed by methods such as anion exchange chromatography or HPLC to separate the labeled product from unreacted components.[12]

Gene Silencing with this compound Modified siRNA

2'-Azido modifications are well-tolerated in small interfering RNA (siRNA) guide strands and can enhance properties like nuclease resistance without compromising gene-silencing activity.[12]

Protocol: siRNA-Mediated Gene Silencing Assay (General)

This protocol outlines the general steps for assessing the biological activity of 2'-azido modified siRNAs.

-

Cell Culture: Plate the target cells (e.g., chicken DF-1 fibroblasts for BASP1 gene silencing) in appropriate culture dishes and grow to a suitable confluency (e.g., 50-70%).[12]

-

Transfection:

-

Prepare complexes of the siRNA (unmodified control, scrambled control, and 2'-azido modified siRNA) with a suitable transfection reagent (e.g., lipofection reagents or electroporation/nucleofection).

-

Add the siRNA complexes to the cells at a predetermined final concentration (e.g., 0.24 nmol for a 60 mm dish).[12]

-

-

Incubation: Incubate the cells for a period sufficient to allow for mRNA degradation and protein knockdown (typically 24-72 hours).

-

Analysis of Gene Expression:

-

RNA Level: Isolate total RNA from the cells. Analyze the target mRNA levels using quantitative real-time PCR (qPCR) or Northern blotting. A significant decrease in mRNA in cells treated with the target-specific siRNA compared to controls indicates successful silencing.[13]

-

Protein Level: Lyse the cells and isolate total protein. Analyze the target protein levels using Western blotting. A reduction in the target protein band intensity confirms gene silencing at the protein level.[13]

-

Applications in Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting complex biological processes. Its ability to be incorporated into nascent RNA allows for the study of RNA dynamics, and its role as a nucleoside analog enables investigation into signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial signaling cascade involved in inflammation, immunity, and cell survival.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[3][15] Research has indicated that this compound can inhibit NF-κB binding activity, suggesting its potential as a tool to modulate this critical pathway.

Caption: The classical NF-κB signaling pathway.

Experimental Workflows

The unique chemical nature of this compound enables powerful experimental workflows for RNA analysis.

1. Click Chemistry Labeling Workflow

This workflow outlines the process of attaching a molecule of interest (e.g., a fluorophore) to an RNA molecule that has been site-specifically modified with this compound. This is fundamental for RNA visualization and tracking studies.

Caption: Workflow for labeling RNA via CuAAC "Click Chemistry".

2. Azidonucleoside-Incorporated RNA-Seq (AIR-seq) Workflow

AIR-seq is a metabolic labeling technique used to study RNA dynamics, such as transcription and degradation rates, across the transcriptome. Cells are pulsed with this compound (AzG), which is incorporated into newly synthesized RNA. The azido-tagged RNA can then be enriched and sequenced.

References

- 1. Buy this compound | 60921-30-4 [smolecule.com]

- 2. Buy this compound (EVT-1674294) | 60921-30-4 [evitachem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | 60921-30-4 | Benchchem [benchchem.com]

- 5. This compound | C10H12N8O5 | CID 136706893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Guanosine CAS#: 118-00-3 [amp.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 9. atdbio.com [atdbio.com]

- 10. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ads-tec.co.jp [ads-tec.co.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Association and Significance of MDM2 and NF-κB Protein Expression in Multiple Myeloma [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: The Mechanism of 2'-Azido Guanosine Incorporation into RNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of 2'-Azido guanosine (2'-Azido-G) incorporation into RNA. It covers both chemical and enzymatic synthesis methods, the structural implications of this modification, and detailed experimental protocols for relevant laboratory procedures. This document is intended to be a valuable resource for researchers in chemical biology, nucleic acid chemistry, and drug development.

Introduction to this compound

2'-Azido-2'-deoxyguanosine is a modified nucleoside analog where the 2'-hydroxyl group of the ribose sugar is replaced by an azido (-N₃) group. This modification has garnered significant interest in the fields of chemical biology and biotechnology. The azido group is relatively small and can be introduced into RNA with minimal structural perturbation. Importantly, it serves as a versatile chemical handle for post-transcriptional modifications via bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloaddition ("click chemistry"). These reactions allow for the site-specific labeling of RNA with fluorophores, biotin, or other moieties for various applications, including the study of RNA localization, structure, and function.

Chemical Synthesis and Incorporation of this compound into RNA

The site-specific incorporation of 2'-Azido-G into RNA oligonucleotides is primarily achieved through solid-phase chemical synthesis. This process involves the synthesis of a 2'-azido-guanosine phosphoramidite building block, which can then be used in standard automated RNA synthesis protocols.

Synthesis of this compound Building Blocks

The synthesis of 2'-azido cytidine and guanosine building blocks has been reported, enabling the incorporation of all four 2'-azido-modified nucleosides into RNA. The process for guanosine involves several chemical steps to introduce the azido group at the 2' position of the ribose and to properly protect the functional groups for solid-phase synthesis.

Solid-Phase RNA Synthesis

The incorporation of 2'-azido-modified nucleosides into RNA has been successfully achieved using phosphoramidite chemistry. While there were initial concerns about the compatibility of the azido group with the phosphoramidite chemistry, these have been overcome. An alternative approach involves a phosphotriester coupling cycle for the incorporation of the 2'-azido-modified building block.

Experimental Protocol: Chemical Incorporation of this compound

This protocol outlines the general steps for incorporating a this compound phosphodiester building block into an RNA sequence during solid-phase synthesis.

-

Standard RNA Synthesis: The RNA strand is assembled on a solid support using standard automated RNA solid-phase synthesis with 2'-O-TOM (tri-isopropylsilyloxymethyl) protected nucleoside phosphoramidites up to the desired modification site.

-

Interruption of Synthesis: The automated synthesis is paused after the detritylation step, which leaves a free 5'-hydroxyl group at the end of the growing RNA chain.

-

Manual Coupling of 2'-Azido-G: The this compound phosphodiester building block is then manually coupled to the free 5'-hydroxyl group. This is typically achieved by activation with a coupling reagent such as 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT). High coupling yields, often up to 95%, can be achieved with this method.

-

Capping: After the manual coupling step, any unreacted 5'-hydroxyl groups are capped to prevent their participation in subsequent cycles.

-

Continuation of Synthesis: The automated solid-phase synthesis is then resumed to complete the RNA chain.

-

Deprotection: Following the completion of the synthesis, the RNA is cleaved from the solid support, and all protecting groups are removed. This typically involves a two-step process:

-

Treatment with syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water to remove the 2-chlorophenyl phosphate protecting groups.

-

Standard deprotection using methylamine in ethanol/water followed by treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the remaining protecting groups, including the 2'-O-TOM groups.

-

-

Purification: The final 2'-azido-modified RNA product is purified, typically by anion-exchange high-performance liquid chromatography (HPLC). The molecular weight of the purified RNA is then confirmed by mass spectrometry.[1][2]

Logical Workflow for Chemical Incorporation of 2'-Azido-G into RNA

Caption: Workflow for the chemical synthesis and purification of 2'-azido-G modified RNA.

Enzymatic Incorporation of this compound into RNA

The enzymatic incorporation of 2'-azido-2'-deoxyguanosine-5'-triphosphate (2'-azido-GTP) into RNA is a powerful method for generating modified transcripts, particularly for longer RNA molecules that are difficult to produce by chemical synthesis. This process relies on the ability of RNA polymerases to accept modified nucleotides as substrates.

RNA Polymerase-Mediated Incorporation

Wild-type RNA polymerases, such as T7 RNA polymerase, generally exhibit poor incorporation efficiency for nucleotides with bulky 2'-substituents like the azido group. However, mutant versions of T7 RNA polymerase have been developed that show enhanced utilization of such modified NTPs.

Notably, the Y639F/H784A double mutant of T7 RNA polymerase has demonstrated a significantly improved ability to incorporate 2'-azido and 2'-O-methyl modified nucleotides into RNA transcripts.[3][4][5] The Y639F mutation is thought to create more space in the active site to accommodate the 2'-substituent, while the H784A mutation is believed to reduce premature termination after the incorporation of a modified nucleotide.

Quantitative Data on Incorporation Efficiency

| T7 RNA Polymerase Variant | Substrate(s) | Relative Transcript Yield (%) |

| Wild-type | 2'-azido-UTP | ~6.7 |

| Wild-type | 2'-azido-CTP | ~2 |

| Wild-type | 2'-azido-UTP & 2'-azido-CTP | Not Detectable |

| Y639F | 2'-azido-UTP | ~30 |

| Y639F | 2'-azido-CTP | ~30 |

| Y639F | 2'-azido-UTP & 2'-azido-CTP | ~9 |

| Y639F/H784A | 2'-azido-UTP | ~60 |

| Y639F/H784A | 2'-azido-CTP | ~60 |

| Y639F/H784A | 2'-azido-UTP & 2'-azido-CTP | ~33 |

Data is adapted from Padilla and Sousa, Nucleic Acids Research, 2002, Vol. 30, No. 24 e138. The values represent the synthesis of full-length run-off transcripts and are normalized to the yield from reactions with the four canonical NTPs (defined as 100%).

This data clearly demonstrates the superior performance of the Y639F/H784A double mutant in incorporating 2'-azido-modified nucleotides.

Experimental Protocol: In Vitro Transcription with 2'-Azido-GTP

This protocol is adapted from methodologies for in vitro transcription using T7 RNA polymerase and modified nucleotides.

-

Template Preparation: A linear DNA template containing a T7 promoter upstream of the sequence to be transcribed is required. The template can be a linearized plasmid or a PCR product.

-

Reaction Setup: The transcription reaction is assembled in a nuclease-free tube at room temperature. A typical 20 µL reaction mixture includes:

-

40 mM Tris-HCl (pH 8.0)

-

6 mM MgCl₂

-

10 mM NaCl

-

2 mM Spermidine

-

10 mM Dithiothreitol (DTT)

-

NTPs: ATP, CTP, UTP, and 2'-azido-GTP (or a mixture of GTP and 2'-azido-GTP depending on the desired level of incorporation). The concentration of each NTP is typically 0.5 mM.

-

[α-³²P]GTP for radiolabeling of the transcript, if desired.

-

DNA template (e.g., 10 nM)

-

T7 RNA polymerase (Y639F/H784A mutant, e.g., 20 nM)

-

-

Incubation: The reaction mixture is incubated at 37°C for 30 minutes to 2 hours.

-

Reaction Termination: The reaction is stopped by the addition of an equal volume of a loading buffer containing 90% formamide, 50 mM EDTA, and a tracking dye.

-

Analysis of Transcripts: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then visualized, for example, using a phosphorimager if radiolabeling was used.

Signaling Pathway: Enzymatic Incorporation of 2'-Azido-GTP by T7 RNA Polymerase

Caption: The process of 2'-azido-GTP incorporation during transcription by T7 RNA polymerase.

Structural Implications of this compound in RNA

The introduction of a 2'-azido group into the ribose backbone of RNA has important structural consequences that influence the overall conformation and stability of the RNA molecule.

Ribose Pucker

The conformation of the ribose sugar, known as the ribose pucker, is a key determinant of RNA structure. In A-form RNA helices, the ribose typically adopts a C3'-endo conformation. Structural studies, including X-ray crystallography, have shown that the 2'-azido modification favors the C3'-endo ribose pucker.[1] This is significant because it suggests that the incorporation of this compound is structurally compatible with the canonical A-form helical geometry of double-stranded RNA.

Thermal Stability

The effect of the 2'-azido modification on the thermal stability of RNA duplexes has been investigated using temperature-dependent UV spectroscopy. The incorporation of a this compound has been shown to cause a slight decrease in the melting temperature (Tm) of an RNA duplex, on the order of -1.4°C per modification in one study.[1] This modest destabilization may be due to minor steric hindrance between the azido group and the adjacent 3'-phosphate.

Structural Analysis Techniques

X-ray Crystallography: This technique provides high-resolution structural information about RNA molecules. To perform X-ray crystallography on a 2'-azido-modified RNA, the RNA must first be synthesized, purified, and then crystallized. The crystals are then exposed to X-rays, and the resulting diffraction pattern is used to determine the three-dimensional structure of the molecule. This method has been instrumental in confirming the C3'-endo ribose pucker and in visualizing the interactions of the 2'-azido group within the minor groove of the RNA helix.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure and dynamics of RNA in solution. For 2'-azido-modified RNA, NMR can be used to assess the impact of the modification on the local and global structure of the RNA. ¹H NMR spectra have shown that the imino proton resonances, which are indicative of Watson-Crick base pairing, are largely unaffected by the presence of a this compound, suggesting that the modification does not significantly disrupt the helical structure.[1]

Experimental Protocol: X-ray Crystallography of 2'-Azido-Modified RNA

-

RNA Synthesis and Purification: The 2'-azido-modified RNA oligonucleotide is synthesized and purified as described in section 2.2. High purity is critical for successful crystallization.

-

Crystallization Screening: The purified RNA is screened against a variety of crystallization conditions. This is often done using high-throughput screening methods with commercially available or custom-made screens. The screens typically vary in pH, precipitant type and concentration, and the presence of various salts and additives.

-

Optimization of Crystallization Conditions: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals. This involves fine-tuning the concentrations of the RNA, precipitants, and other components of the crystallization solution.

-

Crystal Harvesting and Cryo-protection: The crystals are carefully harvested and soaked in a cryo-protectant solution to prevent damage during flash-cooling in liquid nitrogen.

-

X-ray Diffraction Data Collection: The cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data is collected on a detector.

-

Structure Determination and Refinement: The collected diffraction data is processed to determine the electron density map of the molecule. A structural model is then built into the electron density and refined to obtain the final high-resolution structure.

Experimental Workflow for Structural Analysis of 2'-Azido-Modified RNA

Caption: General workflow for the structural analysis of 2'-azido-G modified RNA.

Conclusion

The incorporation of this compound into RNA, both chemically and enzymatically, provides a powerful tool for the site-specific modification and labeling of RNA. The development of mutant T7 RNA polymerases has significantly improved the efficiency of enzymatic incorporation, making this method viable for the production of long, modified transcripts. Structural studies have shown that the 2'-azido modification is well-tolerated within the A-form helical structure of RNA. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their work to explore and manipulate the structure and function of RNA.

References

- 1. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Early Investigations into 2'-Azido Guanosine as a Potential Antiviral Agent: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: The Mechanism of Action of 2'-Azido Nucleosides

The primary mechanism by which 2'-azido nucleoside analogs are believed to exert their antiviral effect is through the termination of viral nucleic acid synthesis. Like other nucleoside analogs, 2'-Azido guanosine is anticipated to be anabolized within the host cell to its triphosphate form by cellular kinases. This triphosphate metabolite can then act as a substrate for viral polymerases (either DNA or RNA dependent).

Upon incorporation into a growing nucleic acid chain, the presence of the 2'-azido group is expected to sterically hinder the formation of the subsequent phosphodiester bond, leading to premature chain termination. This disruption of viral genome replication effectively halts the proliferation of the virus.

Figure 1: Proposed mechanism of action for this compound.

Summary of Early Antiviral and Cytotoxic Observations

Early reports indicated that this compound exhibited inhibitory effects against certain viruses and cell lines. Specifically, it was noted to be effective in inhibiting the replication of vaccinia virus . Concurrently, the compound was observed to inhibit the growth of L1210 murine leukemia cells . These findings suggested that this compound possesses biological activity with a potential impact on DNA metabolism. However, detailed quantitative data, such as the 50% inhibitory concentration (IC50) for vaccinia virus, the 50% effective concentration (EC50), and the 50% cytotoxic concentration (CC50) for L1210 cells from these initial studies, are not well-documented in accessible scientific literature.

Data Presentation

Due to the absence of specific quantitative data for this compound in early published studies, a comparative data table cannot be constructed. Research in this area has more extensively documented the antiviral activities of other azido-nucleoside analogs, particularly those with modifications at the 3'- and 4'-positions of the sugar moiety.

Experimental Protocols: A General Framework for Antiviral Evaluation of Nucleoside Analogs

While specific protocols for the early studies on this compound are not available, the following represents a generalized workflow for assessing the antiviral activity and cytotoxicity of a novel nucleoside analog.

Figure 2: General experimental workflow for antiviral screening.

Cytotoxicity Assay (e.g., MTT Assay)

-

Objective: To determine the concentration of the compound that is toxic to the host cells.

-

Methodology:

-

Host cells (e.g., Vero cells for vaccinia virus) are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in cell culture medium.

-

The culture medium is replaced with the medium containing the various concentrations of the compound.

-

Cells are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

After incubation, the formazan product is solubilized, and the absorbance is read using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

-

Antiviral Assay (e.g., Plaque Reduction Assay)

-

Objective: To determine the concentration of the compound that inhibits viral replication by 50%.

-

Methodology:

-

Confluent monolayers of host cells are prepared in 6-well or 12-well plates.

-

The cells are infected with a known titer of the virus (e.g., vaccinia virus) for 1-2 hours to allow for viral adsorption.

-

The viral inoculum is removed, and the cells are washed.

-

An overlay medium (e.g., containing carboxymethyl cellulose or agar) with various non-toxic concentrations of this compound is added to the wells. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).

-

The plates are incubated until visible plaques are formed (typically 2-3 days for vaccinia virus).

-

The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The percentage of plaque reduction is calculated for each compound concentration relative to a virus control (no compound).

-

The 50% inhibitory concentration (IC50) or effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration.

-

Conclusion

The early investigations into this compound suggested its potential as an antiviral agent, with observed activity against vaccinia virus and cytotoxic effects on L1210 cells. While the absence of detailed quantitative data from these initial studies limits a thorough retrospective analysis, the compound fits within the broader class of 2'-substituted nucleoside analogs that function as chain terminators of viral nucleic acid synthesis. The general experimental framework provided herein serves as a standard for the evaluation of such compounds and highlights the necessary steps to quantify their antiviral efficacy and therapeutic index. Further research, potentially involving the re-synthesis and re-evaluation of this compound using modern virological and biochemical assays, would be necessary to fully elucidate its antiviral spectrum and mechanism of action.

The Enigmatic Cytotoxicity of 2'-Azido Guanosine: A Technical Examination

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the potential cytotoxicity of 2'-Azido guanosine (2'-AG) in cell lines. While the direct, quantitative cytotoxic data for this compound remains limited in publicly accessible research, this document provides a comprehensive overview of the available information, including its observed effects on cell proliferation and its intriguing role in apoptosis modulation. To offer a more complete picture of the cytotoxic potential of 2'-azido nucleosides, this guide also presents a detailed case study on the closely related and well-characterized cytotoxic compound, 2'-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid).

This compound: An Overview of Biological Activity

This compound is a modified nucleoside that has garnered interest for its utility in various biochemical applications, including RNA labeling and as a building block for RNA synthesis.[1] Its potential as an antiviral agent has also been explored.[] However, its specific cytotoxic profile is not extensively documented.

Observed Effects on Cell Proliferation

Modulation of Apoptosis

Intriguingly, some evidence points to this compound having a role in modulating apoptosis. It has been suggested that this compound can inhibit Tumor Necrosis Factor-alpha (TNF-α)-induced apoptosis in rod cells by inhibiting the upregulation of Fas-Associated Death Domain (FADD). This suggests a context-dependent, anti-apoptotic role, which adds a layer of complexity to its cytotoxic potential.

Quantitative Cytotoxicity Data: A Case Study with 2'-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid)

Given the scarcity of quantitative data for this compound, we turn to a closely related 2'-azido nucleoside, Cytarazid, to illustrate the potential cytotoxic potency of this class of compounds. Cytarazid has been shown to inhibit the in vitro growth of several human cell lines with 50% inhibition (IC50) at concentrations ranging from 0.06 to 0.2 microM.[3]

| Compound | Cell Line(s) | IC50 (µM) | Reference |

| 2'-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid) | Various Human Cell Lines | 0.06 - 0.2 | [3] |

| This compound | L1210 (murine leukemia) | Data not available | [] |

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assessment of this compound are not available in the reviewed literature. However, a standard methodology for determining the cytotoxicity of a nucleoside analog like Cytarazid is presented below, which could be adapted for this compound.

General Protocol for In Vitro Cytotoxicity Assay (as adapted from the study of Cytarazid)

This protocol outlines a typical cell growth inhibition assay.

-

Cell Culture: Human tumor cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: A stock solution of the test compound (e.g., Cytarazid or this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with medium containing various concentrations of the test compound. Control wells receive medium with the solvent at the same concentration as the highest compound concentration.

-

Incubation: The plates are incubated for a period that allows for several cell doubling times (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the solvent-treated control cells. The IC50 value is calculated by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

A typical workflow for assessing the cytotoxicity of a compound in cell lines.

Signaling Pathways

Proposed Cytotoxic Mechanism of 2'-Azido Nucleosides (based on Cytarazid)

The primary mechanism of cytotoxicity for Cytarazid involves the inhibition of DNA synthesis.[3] This provides a plausible model for how other 2'-azido nucleosides with cytotoxic properties, potentially including this compound, might act.

The key steps are:

-

Cellular Uptake and Phosphorylation: The nucleoside analog is transported into the cell and is phosphorylated by cellular kinases to its triphosphate form. For Cytarazid, it is a substrate for deoxycytidine kinase.[3]

-

Inhibition of DNA Polymerase: The triphosphate analog acts as a competitive inhibitor of the natural deoxynucleotide triphosphate for DNA polymerases (both alpha and beta).[3]

-

Interference with Primer-Template Activity: The analog can also interfere with the primer-template function, further disrupting DNA replication.[3]

Proposed mechanism of cytotoxicity for 2'-azido nucleosides, based on Cytarazid.

Modulation of the TNF-α Signaling Pathway

The report of this compound inhibiting TNF-α-induced apoptosis via FADD upregulation suggests an interaction with the extrinsic apoptosis pathway. In this pathway, the binding of TNF-α to its receptor (TNFR1) typically leads to the recruitment of TRADD and FADD, which in turn activates caspase-8, initiating the caspase cascade and apoptosis. The suggested action of this compound would be to interfere with this signaling cascade, thereby preventing apoptosis in this specific context.

Modulation of TNF-α induced apoptosis by this compound.

Conclusion and Future Directions

Future research should focus on:

-

Systematic Cytotoxicity Screening: Evaluating the cytotoxicity of this compound across a broad panel of cancer cell lines to determine its IC50 values and spectrum of activity.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound exerts its anti-proliferative effects, including its impact on DNA and RNA synthesis, and cell cycle progression.

-

Clarifying the Role in Apoptosis: Further studies are needed to delineate the conditions under which this compound may inhibit or potentially induce apoptosis.

By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential, or lack thereof, of this compound as a cytotoxic agent.

References

2'-Azido Guanosine: A Technical Guide to its Foundational Role in Transcriptomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding 2'-Azido guanosine (2'-AzG), a pivotal tool in the field of transcriptomics. We will explore its synthesis, incorporation into RNA, and its application in bioorthogonal chemistry for the labeling and analysis of RNA. This guide provides detailed experimental methodologies and quantitative data to empower researchers in their study of RNA dynamics and function.

Introduction to this compound

This compound is a modified nucleoside analog where the 2'-hydroxyl group of the ribose sugar is replaced by an azido (-N3) group. This seemingly small modification imparts unique chemical properties that make it an invaluable tool for chemical biologists and transcriptomics researchers. The azido group is bioorthogonal, meaning it is chemically inert within biological systems but can be selectively reacted with specific chemical partners, a process known as "click chemistry".[1][2] This allows for the precise and efficient labeling of RNA molecules containing 2'-AzG.

The incorporation of 2'-AzG into RNA can be achieved through two primary methods: site-specific incorporation during solid-phase RNA synthesis and metabolic labeling in living cells. These approaches enable a wide range of applications, from studying the structure and function of specific RNAs to globally profiling newly transcribed RNA.

Physicochemical Properties and Biocompatibility

The 2'-azido modification has been shown to be well-tolerated within RNA structures and by the cellular machinery. X-ray crystallographic analysis of RNA duplexes containing 2'-azido nucleosides reveals that the 2'-azido group supports the C3'-endo ribose conformation, which is characteristic of A-form RNA helices.[3][4] This structural compatibility ensures that the modified RNA can still participate in biological processes such as RNA interference (RNAi).[1]

Studies have demonstrated that siRNAs containing 2'-azido modifications are well-tolerated in the guide strand and can effectively silence their target genes.[4][5] Furthermore, the 2'-azido group is compatible with other common RNA modifications like 2'-fluoro and 2'-O-methyl, allowing for the creation of siRNAs with tunable properties, such as increased nuclease resistance.[4][5]

Data Presentation: Quantitative Analysis of this compound in Transcriptomics

The following tables summarize key quantitative data related to the application of this compound in transcriptomics research.

Table 1: Site-Specific Incorporation of this compound Phosphodiester

| Parameter | Value | Reference |

| Coupling Yield during Solid-Phase Synthesis | Up to 95% | [5] |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for RNA Labeling

| Parameter | Condition | Result | Reference |

| Reactant Concentrations | 1 mM 2'-azido RNA, 2 mM alkyne-dye, 5 mM CuSO4, 10 mM sodium ascorbate | Efficient fluorescent labeling | [5] |

| Reaction Time & Temperature | 3-4 hours at 50°C | Successful bioconjugation | [5] |

Table 3: Metabolic Labeling of Bacterial RNA with 2'-deoxy-2'-azidoguanosine

| Parameter | Value | Reference |

| Minimum effective concentration for visualization | 10 µM | [3] |

| Incorporation into cellular RNA | ~0.3% of total Cytidine (for 2'-azidocytidine) | [1] |

Note: Quantitative data on the incorporation efficiency of this compound triphosphate by various RNA polymerases is not extensively available in a comparative format. It is generally described that 2'-azido modified NTPs are modestly accepted by native RNA polymerases, while engineered polymerases can exhibit improved incorporation.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Site-Specific Incorporation of this compound into RNA via Solid-Phase Synthesis

This protocol describes the manual incorporation of a this compound phosphodiester building block during automated solid-phase RNA synthesis.

Materials:

-

2'-O-TOM protected nucleoside phosphoramidites

-

2'-Azido-2'-deoxyguanosine 3'-phosphodiester building block

-

1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

-

Solid support for RNA synthesis

-

Standard reagents for automated RNA synthesis

Procedure:

-

Perform automated solid-phase RNA synthesis using 2'-O-TOM protected nucleoside phosphoramidites up to the desired incorporation site for this compound.

-

Interrupt the automated synthesis after the detritylation step, which liberates the terminal 5'-hydroxyl group.

-

Manually couple the 2'-Azido-2'-deoxyguanosine 3'-phosphodiester building block by activating it with MSNT.

-

After the manual coupling step, cap the growing RNA chain.

-

Resume automated RNA synthesis to complete the desired sequence.

-

Cleave the RNA from the solid support and deprotect it using standard procedures.

-

Purify the final 2'-azido modified RNA product.

Metabolic Labeling of Bacterial RNA with 2'-deoxy-2'-azidoguanosine

This protocol is adapted from the "AIR-seq" method for labeling nascent RNA in bacteria.[3]

Materials:

-

Bacterial culture (e.g., E. coli)

-

Fresh growth medium

-

2'-deoxy-2'-azidoguanosine (AzG)

-

Reagents for RNA extraction

Procedure:

-

Grow a bacterial culture overnight.

-

Dilute the overnight culture 1:100 in fresh medium and grow to an OD600 of ~0.3.

-

Add 2'-deoxy-2'-azidoguanosine to the culture at the desired final concentration (e.g., 10-100 µM).

-

Incubate the culture for the desired labeling period.

-

Harvest the bacterial cells by centrifugation.

-

Proceed with total RNA extraction using a standard protocol. The extracted RNA will contain metabolically incorporated AzG in newly transcribed molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on 2'-Azido Labeled RNA

This "click chemistry" protocol enables the fluorescent labeling of 2'-azido modified RNA.[5]

Materials:

-

2'-azido modified RNA (lyophilized)

-

Alkyne-functionalized fluorescent dye (e.g., Acetylene-Fluor 545)

-

Copper(II) sulfate (CuSO4) solution

-

Sodium ascorbate solution

-

Acetonitrile

-

Nuclease-free water

Procedure:

-

Resuspend the lyophilized 2'-azido modified RNA in nuclease-free water.

-

In a reaction tube, combine the following components to the specified final concentrations:

-

2'-azido RNA: 1 mM

-

Alkyne-dye: 2 mM

-

CuSO4: 5 mM

-

Sodium ascorbate: 10 mM

-

-

Add acetonitrile as a cosolvent to achieve a water/acetonitrile ratio of 4:1.

-

Degas the reaction mixture and incubate for 3-4 hours at 50°C under an argon atmosphere with stirring.

-

Purify the fluorescently labeled RNA using methods such as ethanol precipitation or size-exclusion chromatography.

RNA-Seq Library Preparation from Azide-Labeled RNA (Conceptual Workflow)

While a specific, universally adopted protocol for RNA-seq from 2'-azido labeled RNA is not yet standardized, the following conceptual workflow can be adapted from existing methods for modified RNA.

Procedure:

-

Metabolic Labeling and RNA Extraction: Perform metabolic labeling of cells with this compound as described in Protocol 4.2 and extract total RNA.

-

Click Chemistry Biotinylation: Perform a click reaction (as in Protocol 4.3) using an alkyne-biotin conjugate instead of a fluorescent dye. This will attach a biotin handle to the newly transcribed, azide-containing RNA.

-

Enrichment of Labeled RNA: Use streptavidin-coated magnetic beads to capture the biotinylated RNA, thereby enriching for the newly transcribed RNA population.

-

RNA Fragmentation: Fragment the enriched RNA to the appropriate size for sequencing.

-

Library Construction: Proceed with a standard RNA-seq library preparation protocol, which typically involves:

-

Reverse transcription to cDNA

-

Second-strand synthesis

-

End repair and A-tailing

-

Ligation of sequencing adapters

-

PCR amplification of the library

-

-

Sequencing and Data Analysis: Sequence the prepared library on a next-generation sequencing platform. During data analysis, account for any potential biases introduced by the modification or enrichment process.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

References

- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. umassmed.edu [umassmed.edu]

- 3. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of RNA with 2'-Azido guanosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling of RNA with chemically modified nucleosides is a powerful technique for studying RNA dynamics, including transcription, degradation, and localization. 2'-Azido guanosine (2'-AG) is a guanosine analog that can be metabolically incorporated into newly synthesized RNA. The azido group serves as a bioorthogonal handle, allowing for the selective chemical ligation to probes for visualization, enrichment, and analysis. This document provides detailed protocols for the metabolic labeling of RNA with this compound and subsequent detection using click chemistry.

Data Presentation

Table 1: Recommended Conditions for Metabolic Labeling of RNA in E. coli with this compound

| Parameter | Recommended Value | Notes |

| This compound (AzG) Concentration | 10 - 100 µM | Labeling is observable at concentrations as low as 10 µM, with signals increasing with higher concentrations[1]. A concentration of 100 µM for 2 hours has been shown to be effective[2]. |

| Incubation Time | 2 hours | Effective labeling has been demonstrated with a 2-hour incubation period in E. coli[2]. |

| Cell Type | E. coli | This protocol has been optimized for use in bacterial cells, specifically E. coli[1][2]. |

| Growth Inhibition | Minimal | This compound does not significantly affect the growth of E. coli at effective labeling concentrations[1]. |

Table 2: Click Chemistry Reaction Conditions for Labeled RNA

| Component | Final Concentration |

| 2'-Azido modified RNA | 1 µM |

| Alkyne-fluorophore (e.g., F545-alkyne) | 2 µM |

| CuSO₄ | 5 mM |

| Sodium Ascorbate | 10 mM |

| Solvent | H₂O/CH₃CN (4:1) |

| Temperature | 50 °C |

| Incubation Time | 3 hours |

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA in E. coli with this compound

This protocol describes the metabolic labeling of newly synthesized RNA in E. coli using this compound.

Materials:

-

E. coli strain of interest

-

Luria-Bertani (LB) medium

-

This compound (AzG) stock solution (e.g., 10 mM in DMSO)

-

Transcription inhibitor (e.g., rifampicin) for negative controls

-

Guanosine for competition experiments

-

RNase-free water, tubes, and pipette tips

Procedure:

-

Grow a culture of E. coli in LB medium at 37°C with shaking to the desired optical density (e.g., mid-log phase, OD₆₀₀ ≈ 0.5).

-

Add this compound to the culture to a final concentration of 100 µM. For optimization, a range of concentrations from 10 µM to 100 µM can be tested[1].

-

Incubate the culture for 2 hours at 37°C with shaking to allow for the metabolic incorporation of AzG into newly transcribed RNA[2].

-

(Optional) For negative controls, treat a parallel culture with a transcription inhibitor like rifampicin (500 ng/µl) in addition to AzG to prevent the incorporation of the analog into RNA[2].

-

(Optional) To confirm the specificity of AzG incorporation, perform a competition experiment by co-incubating the cells with an excess of natural guanosine along with AzG[2].

-

Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Proceed with total RNA isolation using a standard protocol (e.g., Trizol-based extraction or a commercial kit).

Protocol 2: Labeling of 2'-Azido-modified RNA via Click Chemistry

This protocol details the fluorescent labeling of AzG-containing RNA using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

AzG-labeled total RNA

-

Alkyne-functionalized fluorescent dye (e.g., alkyne-Cy5, F545-alkyne)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

RNase-free water, tubes, and pipette tips

Procedure:

-

In an RNase-free microcentrifuge tube, prepare the click chemistry reaction mixture. For a 60 µL total reaction volume, add the following components in order:

-

2'-Azido modified RNA (to a final concentration of 1 µM)

-

Alkyne-fluorophore (to a final concentration of 2 µM)

-

Acetonitrile (to a final H₂O/acetonitrile ratio of 4:1)

-

CuSO₄ (to a final concentration of 5 mM)

-

Sodium ascorbate (to a final concentration of 10 mM)

-

-

Mix the components gently by pipetting.

-

Incubate the reaction mixture at 50°C for 3 hours in the dark[3].

-

After incubation, the labeled RNA can be purified from the reaction components by ethanol precipitation or using a suitable RNA cleanup kit.

-

The labeled RNA is now ready for downstream analysis such as in-gel fluorescence scanning, microscopy, or enrichment for sequencing.

Mandatory Visualizations

Caption: Workflow for metabolic labeling of RNA with this compound.

References

Application Notes and Protocols: 2'-Azido Guanosine Click Chemistry for Nascent RNA Capture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to isolate and analyze newly transcribed RNA, or nascent RNA, is crucial for understanding the dynamics of gene expression and the mechanisms of transcriptional regulation. Metabolic labeling of RNA with nucleoside analogs, followed by bioorthogonal click chemistry, has emerged as a powerful tool for capturing these transient molecules. 2'-Azido guanosine (2'-AzG) is a modified nucleoside that can be metabolically incorporated into newly synthesized RNA. The azide group serves as a bioorthogonal handle, allowing for the selective conjugation of reporter molecules, such as biotin, via click chemistry. This enables the enrichment and subsequent analysis of the nascent transcriptome.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in nascent RNA capture experiments. The protocols are based on established principles of metabolic RNA labeling and click chemistry and are intended to serve as a starting point for experimental design and optimization.

Data Presentation

| Feature | This compound (2'-AzG) | 5-Ethynyl Uridine (EU) | 4-Thiouridine (4sU) |

| Bioorthogonal Handle | Azide (-N3) | Alkyne (-C≡CH) | Thiol (-SH) |

| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Thiol-reactive chemistry (e.g., with HPDP-Biotin) |

| Incorporation | Incorporated in place of guanosine. | Incorporated in place of uridine. | Incorporated in place of uridine. |

| Reported Applications | Primarily demonstrated for nascent RNA capture in bacteria (AIR-seq).[1] | Widely used for nascent RNA capture in eukaryotes. | Widely used for nascent RNA capture and determining RNA half-lives. |

| Potential Advantages | May provide insights into guanosine-specific aspects of transcription. Azide group can be used in copper-free click chemistry, reducing cytotoxicity.[2] | High labeling efficiency reported in many eukaryotic systems. | Well-established method with numerous publications. |

| Potential Considerations | Efficiency of incorporation in eukaryotic cells may vary and requires optimization. The specific kinases for its activation in eukaryotes are not fully characterized. | Copper catalyst used in standard click chemistry can be toxic to cells. | Can induce T-to-C mutations during reverse transcription, which can be a feature for sequencing but also a potential bias. |

Experimental Protocols

The following protocols provide a detailed methodology for the capture of nascent RNA using this compound. Note: These protocols are a composite based on methods for similar nucleoside analogs and may require optimization for specific cell types and experimental conditions.

Protocol 1: Metabolic Labeling of Nascent RNA with this compound

This protocol describes the introduction of 2'-AzG into cultured eukaryotic cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (2'-AzG)

-

DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Prepare 2'-AzG Stock Solution: Dissolve 2'-AzG in DMSO to prepare a stock solution (e.g., 100 mM). Store at -20°C.

-

Metabolic Labeling:

-

On the day of the experiment, thaw the 2'-AzG stock solution.

-

Dilute the 2'-AzG stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. Note: The optimal concentration should be determined empirically, but a starting range of 100 µM to 1 mM can be tested.

-

Remove the existing medium from the cells and replace it with the 2'-AzG-containing medium.

-

Incubate the cells for the desired period. The labeling time can range from 30 minutes to 24 hours, depending on the experimental goals. Shorter times are suitable for capturing immediate transcriptional responses, while longer times increase the yield of labeled RNA.

-

-

Cell Harvest:

-

After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization, followed by centrifugation.

-

The cell pellet can be used immediately for RNA extraction or stored at -80°C.

-

Protocol 2: Total RNA Extraction

This protocol describes the extraction of total RNA from the metabolically labeled cells.

Materials:

-

Cell pellet from Protocol 1

-

TRIzol reagent or other RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

Procedure:

-

Cell Lysis: Lyse the cell pellet in 1 mL of TRIzol reagent per 5-10 x 10^6 cells by repetitive pipetting.

-

Phase Separation:

-

Incubate the homogenate for 5 minutes at room temperature.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

-

Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

-

RNA Precipitation:

-

Transfer the upper aqueous phase to a fresh tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.

-

Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

RNA Wash:

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

-

RNA Resuspension:

-

Discard the ethanol and air-dry the pellet for 5-10 minutes.

-

Resuspend the RNA in an appropriate volume of RNase-free water.

-

-

Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess the RNA integrity using a bioanalyzer.

Protocol 3: Biotinylation of 2'-AzG-labeled RNA via Click Chemistry (CuAAC)

This protocol describes the conjugation of a biotin alkyne to the azide-modified nascent RNA.

Materials:

-

2'-AzG-labeled total RNA (from Protocol 2)

-

Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

RNase-free water

-

RNA purification columns or magnetic beads

Procedure:

-

Prepare Click Chemistry Reagents:

-

Biotin-alkyne stock solution (10 mM in DMSO).

-

CuSO4 stock solution (50 mM in RNase-free water).

-

THPTA stock solution (50 mM in RNase-free water).

-

Sodium ascorbate stock solution (100 mM in RNase-free water, freshly prepared).

-

-

Prepare Copper/Ligand Premix: In an RNase-free tube, mix equal volumes of the CuSO4 and THPTA stock solutions.

-

Set up the Click Reaction: In a 1.5 mL RNase-free tube, combine the following in order:

-

Up to 25 µg of 2'-AzG-labeled total RNA

-

RNase-free water to a final volume of 90 µL

-

10 µL of Biotin-alkyne stock solution (final concentration 1 mM)

-

10 µL of the Copper/THPTA premix (final concentration of each 0.5 mM)

-

10 µL of freshly prepared sodium ascorbate solution (final concentration 1 mM)

-

The final reaction volume will be approximately 120 µL.

-

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes.

-

Purification of Biotinylated RNA: Purify the biotinylated RNA from the reaction mixture using an RNA purification kit or magnetic beads to remove unreacted components. Elute the purified RNA in RNase-free water.

Protocol 4: Capture of Biotinylated Nascent RNA

This protocol describes the enrichment of the biotinylated nascent RNA using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated RNA (from Protocol 3)

-

Streptavidin-coated magnetic beads

-

Binding/Washing Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 0.1% Tween-20)

-

Low Salt Wash Buffer (e.g., 5 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

-

Elution Buffer (e.g., as provided by the bead manufacturer, or a solution containing biotin to compete for binding)

-

Magnetic stand

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads by vortexing.

-

Transfer the required amount of beads to a fresh RNase-free tube.

-

Place the tube on a magnetic stand and discard the supernatant.

-

Wash the beads three times with Binding/Washing Buffer.

-

-

Binding of Biotinylated RNA:

-

Resuspend the washed beads in Binding/Washing Buffer.

-

Add the purified biotinylated RNA to the beads.

-

Incubate for 30 minutes at room temperature with gentle rotation.

-

-

Washing:

-

Place the tube on the magnetic stand and discard the supernatant.

-

Wash the beads three times with Binding/Washing Buffer.

-

Wash the beads twice with Low Salt Wash Buffer.

-

-

Elution:

-

Elute the captured nascent RNA from the beads according to the manufacturer's instructions. This may involve heating in an elution buffer or competitive elution with free biotin.

-

Transfer the eluted nascent RNA to a fresh tube. The captured RNA is now ready for downstream analysis.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Workflow for nascent RNA capture using this compound.

Caption: Putative metabolic activation pathway of this compound.

Downstream Analysis

The captured nascent RNA can be used in a variety of downstream applications to study gene expression and regulation.

-

Reverse Transcription Quantitative PCR (RT-qPCR): This can be used to quantify the abundance of specific nascent transcripts.

-

Next-Generation Sequencing (RNA-Seq): This provides a global view of the nascent transcriptome. Library preparation for RNA-Seq should be performed using a kit suitable for low-input RNA. The resulting sequencing data can be used to identify newly transcribed genes, quantify transcription rates, and analyze co-transcriptional splicing.

-

Microarray Analysis: The captured RNA can be hybridized to microarrays to assess changes in the expression of a predefined set of genes.

Data Analysis Workflow for Nascent RNA-Seq:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Adapter Trimming: Remove adapter sequences from the reads.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

-

Quantification: Count the number of reads mapping to each gene or transcript.

-

Differential Expression Analysis: Identify genes with significant changes in transcription levels between different experimental conditions using packages like DESeq2 or edgeR.

-

Visualization: Generate plots and heatmaps to visualize the results.

Conclusion

The use of this compound coupled with click chemistry offers a valuable method for the specific capture and analysis of nascent RNA. While the protocols provided here offer a solid foundation, empirical optimization is key to achieving the best results for your specific experimental system. This technique, particularly when combined with high-throughput sequencing, is a powerful approach for elucidating the dynamic landscape of the transcriptome.

References

Application Notes and Protocols for Utilizing 2'-Azido Guanosine in RNA Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic landscape of RNA biology necessitates advanced methodologies to capture the transient nature of the transcriptome. Metabolic labeling of nascent RNA with modified nucleosides, coupled with high-throughput sequencing, has emerged as a powerful tool to dissect the kinetics of RNA synthesis, processing, and decay. 2'-Azido guanosine (2'-AzG) is a versatile chemical biology probe that enables the efficient labeling and subsequent enrichment of newly transcribed RNA. Its bioorthogonal azido group allows for highly specific covalent attachment of reporter molecules, such as biotin, through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This application note provides detailed protocols for the use of this compound in conjunction with RNA sequencing (RNA-seq) to analyze nascent transcriptomes, a technique referred to as Azidonucleoside-Incorporated RNA sequencing (AIR-seq).[1]

The ability to isolate and sequence only the RNA that is actively being transcribed within a specific timeframe offers a granular view of cellular responses to various stimuli, developmental cues, or therapeutic interventions. This is particularly valuable in drug development for understanding mechanisms of action and identifying early transcriptional biomarkers of efficacy or toxicity.

Principle of the Method

The AIR-seq workflow using this compound involves three key stages:

-

Metabolic Labeling: Cells or organisms are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized RNA transcripts by RNA polymerases.

-

Bioorthogonal Ligation: The azide group on the incorporated this compound is then covalently linked to a biotin-alkyne conjugate via a highly efficient and specific click chemistry reaction.

-

Enrichment and Sequencing: The biotinylated nascent RNA is selectively captured using streptavidin-coated magnetic beads. The enriched RNA is then fragmented and used as a template for the construction of a sequencing library, followed by high-throughput sequencing.

Data Presentation

Table 1: Comparison of Metabolic RNA Labeling Reagents

| Feature | This compound (AzG) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) |

| Incorporation | Efficiently incorporated in place of guanosine.[1] | Incorporated in place of uridine. | Incorporated in place of uridine. |

| Toxicity | Low cytotoxicity observed in E. coli.[1] | Can impair cellular metabolism at high concentrations. | Can induce cellular stress. |

| Detection Method | Click chemistry (bioorthogonal). | Thiol-specific biotinylation. | Click chemistry (bioorthogonal). |

| Specificity | High, due to bioorthogonal nature of the click reaction. | Can have off-target reactions with other cellular components. | High, due to bioorthogonal nature of the click reaction. |

| Reported Use | Primarily in bacteria (AIR-seq).[1] | Widely used in eukaryotic cells. | Widely used in eukaryotic cells. |

Table 2: Recommended Labeling Conditions for this compound

| Cell Type | This compound Concentration | Labeling Duration | Reference |

| Escherichia coli | 1 mM | 10 - 30 minutes | [1] |

| Human Cell Lines (e.g., HeLa) | 0.1 - 1 mM | 2 - 24 hours | General Guideline |

| Mouse Tissues | In vivo delivery method dependent | In vivo delivery method dependent | [1] |

Note: Optimal concentrations and labeling times should be empirically determined for each cell type and experimental condition to balance labeling efficiency with potential cellular perturbations.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with this compound

Materials:

-

Cells of interest (e.g., bacterial or eukaryotic cell culture)

-

Appropriate cell culture medium

-

This compound (AzG)

-

RNase-free water

-

TRIzol reagent or other RNA extraction kit

Procedure:

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. First, dissolve the this compound in RNase-free water to make a stock solution (e.g., 100 mM). Then, dilute the stock solution into the pre-warmed cell culture medium to the final working concentration (e.g., 1 mM for E. coli or 0.1-1 mM for eukaryotic cells).

-

Metabolic Labeling:

-

For adherent cells, remove the existing medium and replace it with the labeling medium.

-

For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the labeling medium.

-

-

Incubation: Incubate the cells for the desired labeling period (e.g., 10-30 minutes for bacteria, 2-24 hours for eukaryotic cells). The optimal time will depend on the turnover rate of the RNA species of interest.

-

Cell Harvest: After the labeling period, harvest the cells.

-

For adherent cells, wash once with ice-cold PBS, then lyse the cells directly in the plate using TRIzol reagent.

-

For suspension cells, pellet the cells, wash with ice-cold PBS, and then lyse the cell pellet with TRIzol reagent.

-

-

RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol for the chosen RNA extraction method. It is crucial to work in an RNase-free environment to maintain RNA integrity.

Protocol 2: Biotinylation of this compound-labeled RNA via Click Chemistry

Materials:

-

Total RNA containing this compound

-

Biotin-alkyne (e.g., Biotin-PEG4-alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

RNase-free water

-

RNA purification columns or magnetic beads

Procedure:

-

Prepare Click-iT® Reaction Cocktail: In an RNase-free tube, prepare the reaction cocktail. For a 50 µL reaction, the components are typically added in the following order:

-

Total RNA (up to 25 µg) in RNase-free water

-

Biotin-alkyne (to a final concentration of 50 µM)

-

Copper(II) sulfate (to a final concentration of 1 mM)

-

THPTA (to a final concentration of 5 mM)

-

Sodium ascorbate (freshly prepared, to a final concentration of 10 mM)

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes.

-

RNA Purification: Purify the biotinylated RNA from the reaction components using an RNA purification kit or magnetic beads according to the manufacturer's instructions. Elute the RNA in RNase-free water.

Protocol 3: Enrichment of Biotinylated Nascent RNA

Materials:

-

Biotinylated total RNA

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)

-

Low Salt Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

-

Elution Buffer (e.g., as provided in RNA purification kits or RNase-free water)

-

Magnetic stand

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer the required volume of beads to a new RNase-free tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant. Wash the beads twice with Binding/Wash Buffer.

-

Binding of Biotinylated RNA: Resuspend the washed beads in Binding/Wash Buffer. Add the purified biotinylated RNA to the beads. Incubate at room temperature for 30 minutes with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.

-